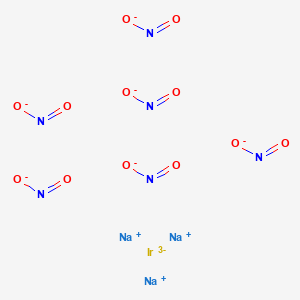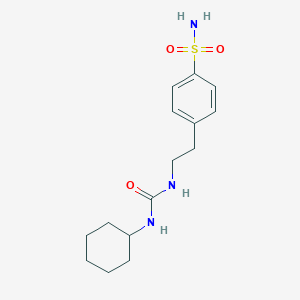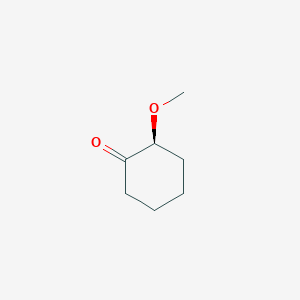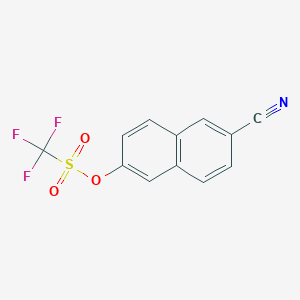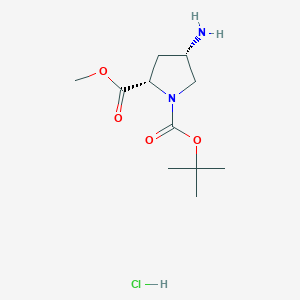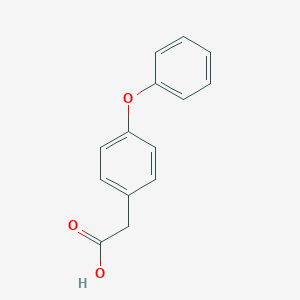
4-苯氧基苯乙酸
描述
4-Phenoxyphenylacetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of research. While the provided papers do not directly discuss 4-Phenoxyphenylacetic acid, they do provide insights into related compounds and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related phenylacetic acid derivatives has been explored in several studies. For instance, the electrochemical conversion of phenylacetic acid (PAA) to produce 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) has been investigated, indicating that PAA can undergo anodic oxidation at a lead dioxide electrode to form 3,4-DHPAA as a major product . Additionally, the synthesis of polymeric derivatives of 4-methoxyphenylacetic acid through free radical polymerization has been described, which could provide insights into the synthesis of 4-Phenoxyphenylacetic acid polymers . Furthermore, the biosynthesis of 3,4-DHPA in Escherichia coli has been reported, which could suggest potential microbial routes for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives plays a crucial role in their reactivity and properties. For example, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, revealing a predominantly syndiotactic configuration . This information could be relevant when considering the molecular structure of 4-Phenoxyphenylacetic acid and its potential derivatives.
Chemical Reactions Analysis
Several studies have focused on the chemical reactions involving phenylacetic acid derivatives. The antimicrobial activity of 4-aminophenylacetic acid derivatives synthesized through condensation reactions has been explored, indicating that these compounds can exhibit promising biological activities . Additionally, the use of p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst for the synthesis of trihydroxyphenolic acids demonstrates the potential for enzymatic reactions in the modification of phenylacetic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. The electrochemical study of 3,4-DHPAA showed that it has a lower oxidation potential than PAA and exhibits strong antiradical activity, which could be indicative of its antioxidant properties . The synthesis of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis also highlights the importance of protecting groups in modifying the physical properties of these compounds for specific applications .
科学研究应用
微生物中的生物合成和代谢
研究表明,4-苯氧基苯乙酸 (4-HPA) 在微生物代谢和生物合成中起着重要作用。一项研究揭示了在大肠杆菌中高效生物合成 3, 4-二羟基苯乙酸(一种具有强抗氧化活性的化合物)的过程。该过程涉及增强莽草酸途径并破坏 pykA 和 pykF 以保留磷酸烯醇丙酮酸用于 4-HPA 生产 (Li 等人,2019 年)。另一项研究重点关注了来自绿脓杆菌的 4-羟基苯乙酸 3-羟化酶的纯化和性质,该酶在苯丙氨酸、酪氨酸和芳香胺的微生物降解中起关键作用 (Raju、Kamath 和 Vaidyanathan,1988 年)。
在制药和食品工业中的作用
4-HPA 由于其特性而在食品和制药工业中具有潜在应用。例如,它可以充当肽模拟物,与质子偶联寡肽转运蛋白相互作用,表明肽键不是通过该转运蛋白快速转运所必需的 (Temple 等人,1998 年)。
血红蛋白变构修饰剂
4-HPA 衍生物已被研究其降低人血红蛋白 A 的氧亲和力的能力,使其成为血红蛋白的潜在变构效应物。这对需要或可以从耗氧供应逆转中受益的临床或生物学领域有影响 (Randad 等人,1991 年)。
植物代谢
在高等植物中,4-HPA 是生物合成和代谢过程的一部分。研究表明,与 4-HPA 相关的 2-羟基苯乙酸衍生自莽草酸途径,并参与植物中的各种代谢途径 (Kindl,1969 年)。
生物技术生产
生物技术技术的进步使得大肠杆菌中从葡萄糖从头生产 4HPAA 的微生物生物合成系统成为可能,这是合成药物和农用化学品的重要组成部分 (Shen 等人,2019 年)。
安全和危害
属性
IUPAC Name |
2-(4-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVNFDGRLLTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979361 | |
| Record name | (4-Phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphenylacetic acid | |
CAS RN |
6328-74-1 | |
| Record name | 6328-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



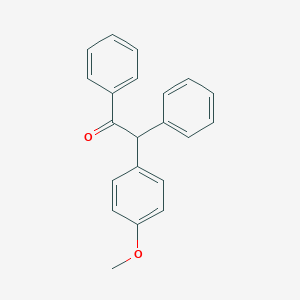
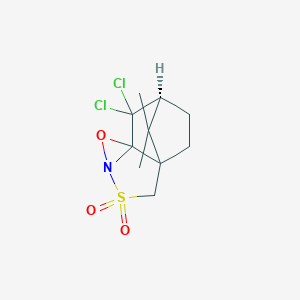
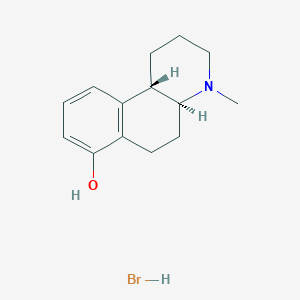
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
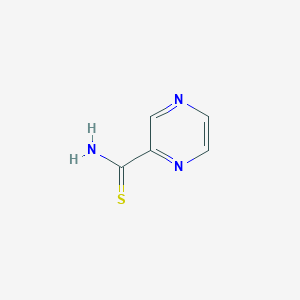

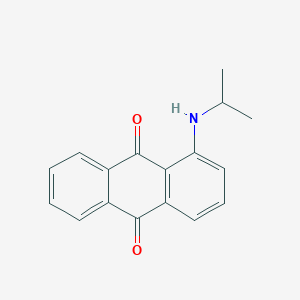
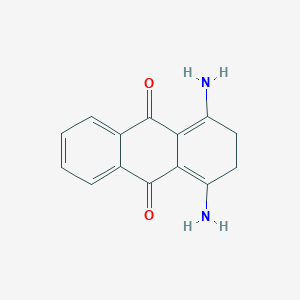
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
